Gomphrenin-I is a naturally occurring pigment classified under the group of betacyanins, which are water-soluble pigments responsible for the red and violet colors found in various plants. This compound is primarily derived from species such as Gomphrena globosa and Basella rubra, where it contributes to the vibrant coloration of flowers and fruits. Gomphrenin-I is notable for its unique structural features, including a complex glycosylation pattern, which distinguishes it from other betacyanins.
Gomphrenin-I is extracted from several plant species, with significant sources being Gomphrena globosa (globe amaranth) and Basella rubra (Malabar spinach). The classification of Gomphrenin-I falls within the betalain category, specifically as a betacyanin. Betalains are divided into two main classes: betacyanins (red-violet pigments) and betaxanthins (yellow pigments). Gomphrenin-I is characterized by its 6-O-glycosylation, which contributes to its stability and solubility in aqueous environments .
The synthesis of Gomphrenin-I can be achieved through various methods, including extraction from plant materials and biosynthetic pathways engineered in microbial systems. Recent studies have focused on metabolic engineering to enhance the production of betalains, including Gomphrenin-I. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry are commonly employed to analyze and quantify these pigments during synthesis processes .
The extraction process typically involves solvent extraction methods where plant tissues are treated with organic solvents to isolate the pigments. Additionally, genetic engineering approaches have been explored to introduce specific biosynthetic genes into yeast or bacterial systems, facilitating the production of Gomphrenin-I in controlled environments .
The molecular structure of Gomphrenin-I consists of a betanidin backbone with specific sugar moieties attached. It has been characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry, revealing its complex glycosylation pattern .
Gomphrenin-I participates in various chemical reactions typical of betacyanins, including acid-base reactions and oxidation processes. These reactions can affect its color stability and degradation kinetics, particularly under varying pH conditions or exposure to light.
The degradation of Gomphrenin-I has been studied extensively to understand its stability in food products. Factors such as temperature, light exposure, and pH levels significantly influence its longevity as a natural colorant .
The mechanism of action for Gomphrenin-I involves its interaction with light, where it absorbs specific wavelengths leading to its characteristic coloration. This property makes it an effective natural dye in various applications, including food coloring and cosmetics.
Research indicates that Gomphrenin-I exhibits antioxidant properties, which may contribute to its functional benefits beyond mere coloration. Its ability to scavenge free radicals has been explored in various studies .
Gomphrenin-I has a wide range of scientific uses:
Gomphrenin-I (Gomphrenin I) is a betacyanin pigment classified within the gomphrenin subclass of betalains. Its core molecular formula is C₂₄H₂₆N₂O₁₃ [3] [7], with a monoisotopic mass of 548.46 Da and a molecular weight of 550.15 g/mol [3]. The structure comprises a betanidin aglycone (the chromophore formed from betalamic acid and cyclo-DOPA condensation) linked to a sophorose disaccharide unit (β-D-glucopyranosyl-(1→2)-β-D-glucopyranose) [7] [6]. Like all betanidin-derived pigments, Gomphrenin-I possesses chiral centers at C-2 and C-15, conferring inherent stereospecificity. The configuration at C-2 (L-erythro) is conserved across natural betacyanins and is critical for chromophore stability and optical properties [6].
Table 1: Molecular Descriptors of Gomphrenin-I
Property | Value | Source/Confirmation Method |
---|---|---|
Molecular Formula | C₂₄H₂₆N₂O₁₃ | MetaCyc, High-Resolution MS [3] [5] |
Molecular Weight | 548.46 Da (Monoisotopic) | Mass Spectrometry [3] |
Systematic Name | Betanidin 6-O-β-sophoroside | NMR, Chemical Degradation [7] [6] |
Betanidin Linkage Position | C-6 Hydroxyl Group | NMR Comparison [7] |
The defining structural feature of Gomphrenin-I is its 6-O-β-sophoroside moiety [7] [6], distinguishing it from other major betacyanins like betanin (betanidin 5-O-β-glucoside). This sophorose unit consists of two glucose molecules linked via a β-(1→2) glycosidic bond attached to the hydroxyl group at the C-6 position of the betanidin aglycone [7]. Key functional groups include:
Gomphrenin-I exhibits characteristic absorption in the visible spectrum due to its betacyanin chromophore. Its maximum absorption wavelength (λₘₐₓ) typically occurs at 535-540 nm in aqueous solutions [2] [4], imparting a vibrant violet-red color. This λₘₐₓ is sensitive to environmental factors:
Table 2: UV-Vis Characteristics and Stability Profile of Gomphrenin-I
Condition | Effect on Gomphrenin-I | Observation/Measurement |
---|---|---|
λₘₐₓ (H₂O, pH ~5) | ~535-540 nm | Visible red-violet color [2] [4] |
pH 3-4 | High stability (Low degradation rate constant k) | Degradation kinetics: dC/dt = -kC [2] |
pH 7 | Moderate stability (Increased k) | Observable chromophore degradation [2] |
High Temperature | Low stability (High k) | Accelerated degradation [2] [4] |
Light Exposure | Low stability (High k) | Photo-oxidation leads to bleaching [2] |
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula and identifying Gomphrenin-I and its derivatives. Key fragmentation pathways observed under positive ionization modes (e.g., ESI-MS/MS) include [5] [6]:
NMR spectroscopy, particularly ¹H and ¹³C NMR, provides definitive proof for the structure and glycosylation pattern of Gomphrenin-I. Key NMR characteristics elucidated primarily from Gomphrena globosa studies include [7] [6]:
Gomphrenin-I occupies a distinct position within the betacyanin family due to its specific glycosylation pattern. Comparison with major betacyanins highlights key structural differences and their implications:
Table 3: Comparative Structural Features of Gomphrenin-I and Key Betacyanins
Betacyanin | Aglycone | Glycosylation Position | Glycosyl Moiety | Common Acylation | Primary Source |
---|---|---|---|---|---|
Gomphrenin-I | Betanidin | C-6 OH | β-Sophorose | None | Gomphrena globosa, Basella alba/rubra [2] [4] [7] |
Gomphrenin II | Betanidin | C-6 OH | 6'-O-E-Coumaroyl-β-sophorose | p-Coumaric acid | Gomphrena globosa [7] |
Gomphrenin III | Betanidin | C-6 OH | 6'-O-E-Feruloyl-β-sophorose | Ferulic acid | Gomphrena globosa [7] |
Betanin | Betanidin | C-5 OH | β-Glucose | None (Lampranthin II has Feruloyl) | Beta vulgaris [4] [7] |
Isobetanin | Isobetanidin | C-5 OH | β-Glucose | None | Beta vulgaris (Epimer of Betanin) [4] |
Amaranthin | Betanidin | C-5 OH | β-Glucuronic acid | None | Amaranthus spp. [6] |
2/17-Decarboxy-Gomphrenin-I | 2- or 17-Decarboxy-betanidin | C-6 OH | β-Sophorose | None | Thermally modified Gomphrenin-I [5] |
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